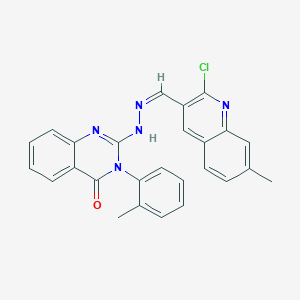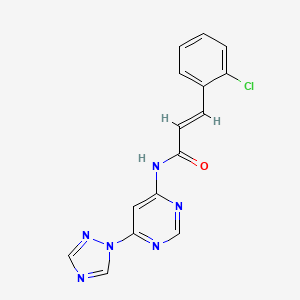
(E)-N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-(2-chlorophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-(2-chlorophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : The compound has been synthesized through various methods, such as cyclization of related compounds and condensation reactions with different reagents, demonstrating the chemical versatility of this compound and its derivatives (Repich et al., 2017), (Gomha & Farghaly, 2011).
Crystal Structure Analysis : Investigations into the crystal structure of similar compounds reveal insights into their molecular interactions, such as hydrogen bonding and π-stacking interactions, which are crucial for understanding their potential applications (Repich et al., 2017).
Potential Biological and Chemical Activities
Binding Interactions with Proteins : Studies have shown that derivatives of this compound can interact with proteins like bovine serum albumin, suggesting potential biological applications, including drug delivery and targeting (Meng et al., 2012).
Antioxidant Properties : Certain derivatives exhibit antioxidant and antiradical activities, indicating potential for use in therapeutic applications or as a component in products requiring oxidative stability (Bekircan et al., 2008).
Antiviral and Antimicrobial Properties : Some studies have explored the antiviral and antimicrobial properties of related compounds, suggesting potential medicinal applications (Jones et al., 1988), (Patel & Panchal, 2012).
Applications in Material Science
Ligand Synthesis : This compound and its derivatives are used in synthesizing heteroaromatic ligands, which are vital in material science for creating complex structures with specific properties (Ivashchenko et al., 1980).
Complex Formation with Metals : These compounds have been utilized in forming complexes with metals like Ru(III) and Se(IV), indicating their potential in catalysis and material science applications (Al-Khodir et al., 2019).
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN6O/c16-12-4-2-1-3-11(12)5-6-15(23)21-13-7-14(19-9-18-13)22-10-17-8-20-22/h1-10H,(H,18,19,21,23)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBAMFOTAQKBDC-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC(=NC=N2)N3C=NC=N3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC(=NC=N2)N3C=NC=N3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

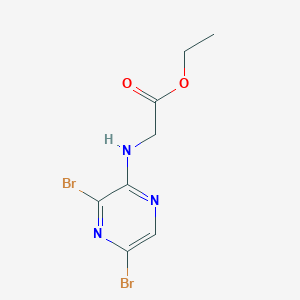

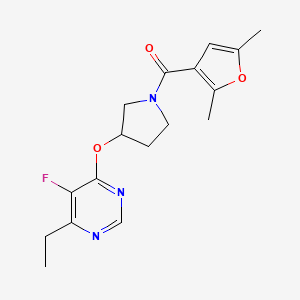
![N-(2,3-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2364821.png)

![1-(5-Methylthiophen-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone](/img/structure/B2364827.png)
![6-fluoro-N-(3-fluoro-4-methylphenyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2364828.png)
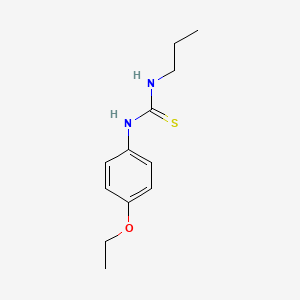
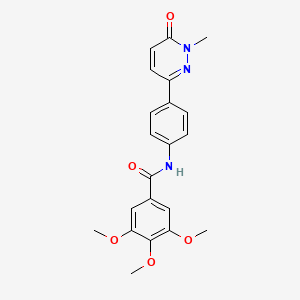
![2-[2-(piperidin-4-yl)ethoxy]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B2364834.png)
![2-Chloro-N-[2-(4-chlorophenyl)-2-methylpropyl]acetamide](/img/structure/B2364835.png)
![(1S,2R)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid](/img/structure/B2364836.png)
![7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2364838.png)
